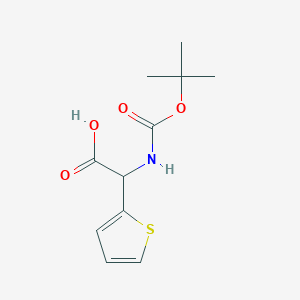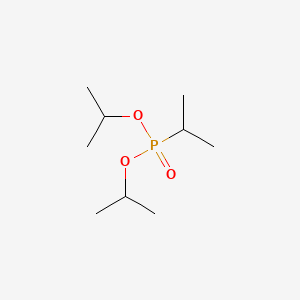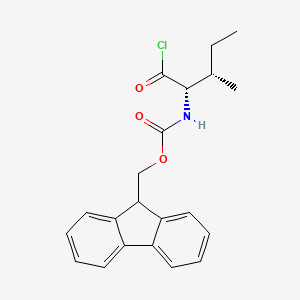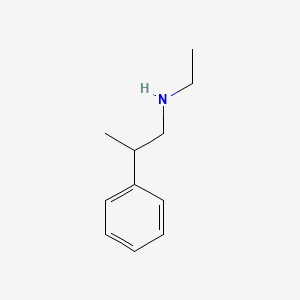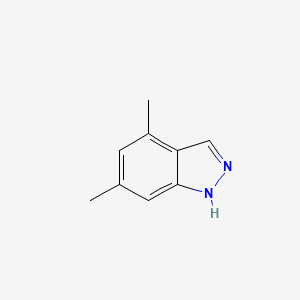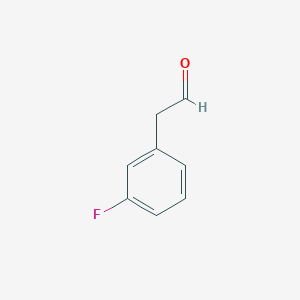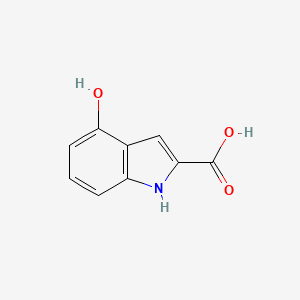
4-Hydroxy-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
4-Hydroxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . The compound is also known by other names such as 1H-Indole-2-carboxylic acid, 4-hydroxy- .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The binding results of indole-2-carboxylic acid derivatives revealed that all these compounds effectively bound with the active site of HIV-1 integrase, with binding energy lower than -12.9 kcal/mol .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 511.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.4±3.0 kJ/mol and a flash point of 263.1±24.6 °C .Applications De Recherche Scientifique
Synthesis and Characterization
4-Hydroxy-1H-indole-2-carboxylic acid is a versatile intermediate in the preparation of pharmaceutically active agents. Its synthesis has been the subject of various studies, aiming to develop more environmentally friendly and practical methods. For instance, a practical hydrogen reduction process using a Pd-loaded Al-MCM-41 mesoporous catalyst has been developed for its synthesis, highlighting the compound's significance in medicinal chemistry research (Jiang, Liu, Jiang, Ye, & Xu, 2017).
Natural Source Derivatives
Research has also focused on the isolation of indole derivatives from natural sources, such as marine sponges, where two new indole derivatives were identified along with the known indole alkaloids. This demonstrates the compound's relevance in the discovery of new natural products with potential therapeutic applications (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).
Antibacterial and Antifungal Activity
A series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids was synthesized from 1-Propyl-1H-indole-2-carboxylic acid, demonstrating significant antibacterial and moderate antifungal activities. This highlights the potential for developing new antimicrobial agents based on the indole-2-carboxylic acid framework (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).
Molecular Docking Studies
Further research into indole-2-carboxylic acid derivatives involves molecular docking studies to predict binding interactions with target proteins, indicating the compound's utility in drug design and development processes (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022).
Mécanisme D'action
Target of Action
4-Hydroxy-1H-indole-2-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors . Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for treating various disorders in the human body .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives, in general, have shown various biologically vital properties . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .
Safety and Hazards
Orientations Futures
Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The spread of antimicrobial resistance becomes a threat to both humans and animals . Therefore, the synthesis of new indole derivatives, including 4-Hydroxy-1H-indole-2-carboxylic acid, could be a promising direction for future research .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit amyloid fibril formation induced by Abeta peptides and prevent cell death in culture . This interaction suggests its potential use in neuroprotective therapies. Additionally, this compound is involved in the synthesis of anti-inflammatory compounds, indicating its role in modulating inflammatory responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits amyloid fibril formation, which is crucial in preventing neurodegenerative diseases . Furthermore, its role in synthesizing anti-inflammatory compounds suggests that it can modulate inflammatory responses at the cellular level, potentially impacting immune cell function and cytokine production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits amyloid fibril formation by binding to Abeta peptides, preventing their aggregation . This compound also interacts with enzymes involved in inflammatory pathways, modulating their activity to produce anti-inflammatory effects . These interactions highlight its potential as a therapeutic agent for neurodegenerative and inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on amyloid fibril formation and inflammatory responses
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits amyloid fibril formation and modulates inflammatory responses without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of anti-inflammatory compounds, indicating its role in modulating metabolic flux and metabolite levels . Understanding these pathways is crucial for developing targeted therapies that leverage its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy . Studies have shown that it can effectively reach target sites, such as the brain, to exert its neuroprotective effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall therapeutic potential.
Propriétés
IUPAC Name |
4-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRSMJJVHKMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564764 | |
| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80129-52-8 | |
| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







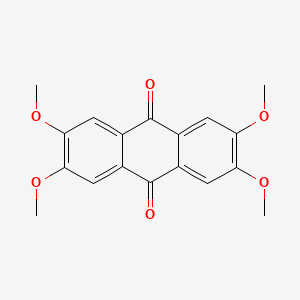
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
